An In-Depth Technical Guide to 3,4-Diaminobutanoic Acid Dihydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3,4-Diaminobutanoic Acid Dihydrochloride for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Diamino Acid
3,4-Diaminobutanoic acid dihydrochloride, a non-proteinogenic β-amino acid, has emerged as a molecule of significant interest within the scientific community. Its unique structural characteristics, featuring two amino groups at the 3 and 4 positions, impart a range of chemical and biological properties that make it a valuable tool in drug discovery and biomedical research. This guide provides a comprehensive overview of the fundamental properties of 3,4-diaminobutanoic acid dihydrochloride, offering insights into its synthesis, biological activity, and applications, with the aim of empowering researchers to effectively harness its potential.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 3,4-diaminobutanoic acid dihydrochloride is paramount for its effective use in research and development. The dihydrochloride salt form significantly enhances its stability and solubility in aqueous media, a critical factor for many biological and chemical applications.[1][2]
| Property | Value | Source |
| IUPAC Name | 3,4-diaminobutanoic acid;dihydrochloride | [] |
| Molecular Formula | C₄H₁₂Cl₂N₂O₂ | [] |
| Molecular Weight | 191.05 g/mol | [] |
| CAS Number | 109754-82-7 | [] |
A Note on Isomerism: It is crucial to distinguish 3,4-diaminobutanoic acid from its isomer, 2,4-diaminobutyric acid (DABA). While structurally similar, their differing amino group positions lead to distinct biological activities. Much of the literature on GABA transaminase inhibition, for instance, pertains to the 2,4-isomer.[4]
Predicted Acid-Base Properties (pKa)
Synthesis of 3,4-Diaminobutanoic Acid: A Strategic Approach from L-Aspartic Acid
A common and efficient synthetic route to enantiomerically pure (3R)- and (3S)-3,4-diaminobutanoic acid utilizes the readily available chiral precursor, L-aspartic acid.[5] This approach provides a strategic pathway to access both enantiomers, which is often crucial for structure-activity relationship studies in drug discovery.
Conceptual Synthesis Workflow
The synthesis from L-aspartic acid generally involves a multi-step process that can be conceptually broken down as follows:
Caption: Conceptual workflow for the synthesis of 3,4-diaminobutanoic acid from L-aspartic acid.
Illustrative Experimental Protocol (Conceptual)
The following is a conceptual protocol illustrating the key transformations. This is not a detailed, validated protocol and should be adapted and optimized based on laboratory conditions and literature procedures.
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Protection of L-Aspartic Acid:
-
Protect the α-amino group with a suitable protecting group (e.g., Boc or Cbz anhydride).
-
Esterify both carboxylic acid groups (e.g., using methanol or ethanol with an acid catalyst).
-
-
Selective Reduction:
-
Selectively reduce the β-ester to a primary alcohol using a mild reducing agent such as sodium borohydride in the presence of a Lewis acid, or borane-dimethyl sulfide complex.
-
-
Activation of the Hydroxyl Group:
-
Convert the primary alcohol into a good leaving group by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
-
Introduction of the Second Amino Group:
-
Displace the leaving group with a nitrogen nucleophile, such as sodium azide or potassium phthalimide.
-
-
Reduction to the Amine:
-
If an azide was used, reduce it to the primary amine via catalytic hydrogenation (e.g., H₂ over Pd/C).
-
If phthalimide was used, remove the protecting group with hydrazine.
-
-
Deprotection and Salt Formation:
-
Remove all protecting groups under appropriate conditions (e.g., strong acid for Boc and ester groups, or hydrogenolysis for Cbz and benzyl esters).
-
Treat the final product with an excess of hydrochloric acid to form the dihydrochloride salt, which can then be purified by recrystallization.
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Biological Activity and Potential Therapeutic Applications
3,4-Diaminobutanoic acid and its derivatives have shown promise in several therapeutic areas, particularly in the realm of neurology.[2][]
Modulation of Neurotransmitter Systems
(R)-3,4-Diaminobutanoic acid has been identified as an inhibitor of certain enzymes and has been investigated for its potential to modulate neurotransmitter systems.[2] Its mechanism of action is believed to involve binding to specific receptors or enzymes, thereby influencing signal transduction pathways.[2] This activity has led to its exploration for potential neuroprotective effects and as a therapeutic agent for neurological disorders.[2]
It is important to note that while some diaminobutyric acid isomers are known to interact with the GABAergic system, the specific targets of 3,4-diaminobutanoic acid require further elucidation. For instance, 2,4-diaminobutyric acid is a known inhibitor of GABA transaminase, the enzyme responsible for GABA degradation.[4] Whether the 3,4-isomer shares this activity or interacts with other targets remains an active area of investigation.
Potential in Metabolic Disorders
There is emerging evidence suggesting the potential utility of 3,4-diaminobutanoic acid dihydrochloride in addressing certain inherited metabolic disorders, such as those characterized by elevated homocysteine levels in the bloodstream, like homocystinuria.[] The precise mechanism underlying this potential therapeutic effect is yet to be fully characterized.
Applications in Peptide Synthesis
3,4-Diaminobutanoic acid is a valuable non-canonical amino acid that can be incorporated into peptides to introduce unique structural features and biological activities.[6] Its two amino groups offer opportunities for creating branched peptides or for post-synthesis modifications.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of 3,4-diaminobutanoic acid into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS) requires orthogonal protection of the two amino groups.
Caption: General workflow for incorporating 3,4-diaminobutanoic acid into a peptide using SPPS.
Key Considerations for Peptide Synthesis
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Orthogonal Protection: To selectively deprotect and functionalize the two amino groups, an orthogonal protection strategy is essential. For Fmoc-based SPPS, the α-amino group would be protected with Fmoc, while the side-chain amino group would typically be protected with a Boc group. This allows for the removal of the Fmoc group with piperidine during chain elongation, while the Boc group remains intact until the final cleavage with trifluoroacetic acid (TFA).
-
Coupling Reactions: Standard coupling reagents used in SPPS, such as HATU or HBTU with a tertiary amine base, can be employed for the coupling of the protected 3,4-diaminobutanoic acid to the growing peptide chain.[7]
-
Post-Synthesis Modification: The deprotected side-chain amino group can be further modified after peptide synthesis to introduce labels, crosslinkers, or other functional moieties.
Safety and Handling
3,4-Diaminobutanoic acid dihydrochloride is classified as a skin and eye irritant.[8] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion and Future Perspectives
3,4-Diaminobutanoic acid dihydrochloride is a versatile chemical entity with significant potential in both basic research and drug development. Its unique structure provides a scaffold for the synthesis of novel bioactive molecules and peptidomimetics. Further research is warranted to fully elucidate its biological mechanisms of action, particularly in the context of neurological and metabolic disorders. The development of robust and scalable synthetic routes will be crucial for facilitating its broader application. As our understanding of this intriguing molecule grows, so too will its potential to contribute to the advancement of medicinal chemistry and the development of new therapeutics.
References
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(R)-3,4-Diaminobutyric acid. (n.d.). In PubChem. Retrieved February 3, 2026, from [Link]
- A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of General Physiology, 153(1), e202012648.
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L-2,4-Diaminobutyric acid. (n.d.). In PubChem. Retrieved February 3, 2026, from [Link]
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). Molecules, 28(21), 7291.
- The synthesis and cyclization of 2,4-diaminobutyric acid. (1970).
- 4-Acetamidobutyric Acid - PRODUCT INFORM
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2,4-Diaminobutyric acid. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
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3,4-Diaminobutanoic acid. (n.d.). In PubChem. Retrieved February 3, 2026, from [Link]
- ChemInform Abstract: Synthesis of (3R)- and (3S)-3,4-Diaminobutyric Acid from L-Aspartic Acid. (2010). ChemInform, 41(32).
- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of General Physiology, 153(1).
- Solubility of drugs in ethanol and dmso. (2021).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(23), 7801.
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
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Non-proteinogenic amino acids. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]
- Physiology, NMDA Receptor. (2023). In StatPearls.
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113163.
- Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (2022).
- DMSO. (n.d.). gChem.
- dl-aspartic acid. (n.d.). In Organic Syntheses.
- Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). YouTube.
- Production method of D-aspartic acid. (2021).
- 2025 Medicinal Chemistry Reviews
- Submonomer synthesis of sequence defined peptoids with diverse side-chains. (2017). eScholarship.org.
- Dimethyl Sulfoxide (DMSO)
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